molecular formula C13H11ClFN B7936092 (3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methanamine

(3'-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7936092
M. Wt: 235.68 g/mol
InChI Key: JIKFIMBLTXNLBN-UHFFFAOYSA-N
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Description

(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with a methanamine group

Properties

IUPAC Name

[4-(3-chlorophenyl)-3-fluorophenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-3-1-2-10(7-11)12-5-4-9(8-16)6-13(12)15/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFIMBLTXNLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method includes the following steps:

    Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine and fluorine gas under controlled conditions.

    Amination: The halogenated biphenyl is then subjected to amination to introduce the methanamine group. This step often involves the use of ammonia or an amine source in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-fluorophenyl)methanamine: A structurally similar compound with a single phenyl ring.

    4’-Fluoro-[1,1’-biphenyl]-3-ylamine: Another biphenyl derivative with a different substitution pattern.

Uniqueness

(3’-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific combination of chloro and fluoro substituents on the biphenyl ring, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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